molecular formula C21H18ClFN4O2S B2528879 3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline CAS No. 1251547-06-4

3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline

Cat. No. B2528879
CAS RN: 1251547-06-4
M. Wt: 444.91
InChI Key: TWCNDWOKFDLBGO-UHFFFAOYSA-N
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Description

The compound "3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline" is a complex molecule that appears to be related to the field of heterocyclic chemistry, which involves the synthesis and study of cyclic compounds that have atoms of at least two different elements as members of their ring(s). Although the provided papers do not directly discuss this compound, they do provide insight into the synthesis and structural analysis of related heterocyclic compounds.

Synthesis Analysis

The first paper discusses a one-pot synthesis method involving dimethyl sulfoxide (DMSO) for the creation of N-heterocycle-fused quinoxalines, which are compounds related to the target molecule in terms of their heterocyclic nature and potential synthesis pathways . The use of DMSO as both a reactant and solvent suggests that similar methodologies could potentially be applied to the synthesis of the target compound, considering DMSO's versatility in promoting various organic transformations.

Molecular Structure Analysis

The second paper provides an analysis of a solvated compound that includes an indoline ring system, which is a structural feature also present in the target compound . The study details the conformation of the pyridine ring and the orientation of various other rings in relation to the indoline system. This information is valuable for understanding the three-dimensional conformation of similar molecules, which is crucial for predicting their reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions specific to the target compound, they do offer a glimpse into the reactivity of structurally related molecules. For instance, the formation of hydrogen bonds and π-π interactions as described in the second paper could be indicative of the types of non-covalent interactions that the target compound might engage in . These interactions are important for the compound's stability and its potential binding with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred to some extent from the related compounds discussed in the papers. For example, the solvation of the compound in DMSO and the formation of hydrogen bonds suggest solubility in polar solvents and potential for solid-state assembly through hydrogen bonding . The presence of multiple aromatic systems also suggests that the compound may exhibit significant UV/Vis absorbance, which could be relevant for spectroscopic detection and analysis.

Scientific Research Applications

Heterocyclic Amines in Human Health

Heterocyclic amines (HCAs) are studied for their presence in cooked meats and their potential carcinogenic effects. Research has shown that humans are exposed to carcinogenic HCAs through diet, and these compounds have been detected in human urine, suggesting ongoing exposure through food consumption (Ushiyama et al., 1991). Further studies have analyzed the impact of such compounds on health, including their association with the risk of developing kidney stones, indicating that exposure to specific HCAs like Harman might increase this risk (Zhang et al., 2022).

Anticoagulant and Anti-inflammatory Applications

Research into the pharmacological applications of complex chemicals often includes studies on their anticoagulant and anti-inflammatory properties. For example, the study of an anticoagulant, MD 805, in patients with chronic renal failure undergoing hemodialysis, illustrates the broader interest in how such compounds can be used to manage health conditions (Matsuo et al., 1986).

Monitoring and Biomarkers

The detection and monitoring of specific compounds in biological samples can offer insights into exposure levels and potential health risks. For instance, studies have developed methods for measuring carcinogenic HCAs in human plasma and urine, providing tools for assessing exposure and investigating the relationship between HCAs and health outcomes (Manabe & Wada, 1988).

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O2S/c1-14-9-15(2)11-16(10-14)27(12-17-18(22)5-3-6-19(17)23)30(28,29)20-7-4-8-26-13-24-25-21(20)26/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCNDWOKFDLBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=CN4C3=NN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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